
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that is often used as a catalyst in organic synthesis reactions. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Wirkmechanismus
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to act as a nucleophilic catalyst, facilitating the transfer of protons or electrons between reactants. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Biochemische Und Physiologische Effekte
DMAP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a highly reactive compound.
Vorteile Und Einschränkungen Für Laborexperimente
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for many researchers. It is also highly reactive and can be used in a variety of chemical reactions. However, DMAP has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are several future directions for the use of DMAP in scientific research. One potential application is in the development of new synthetic methodologies. DMAP could be used to facilitate the synthesis of new compounds that are difficult to produce using existing methods. Another potential application is in the development of new materials. DMAP could be used to synthesize new polymers with unique properties. Finally, DMAP could be used in the development of new pharmaceuticals. It could be used to optimize existing synthetic processes or to develop new synthetic routes for the production of new drugs.
Synthesemethoden
DMAP can be synthesized using a variety of methods, but the most common method involves the reaction of 2-dimethylaminoethanol with 1-naphthaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-bromopentanenitrile to produce DMAP.
Wissenschaftliche Forschungsanwendungen
DMAP has been widely used in scientific research as a catalyst in a variety of organic synthesis reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. DMAP has also been used in the development of new synthetic methodologies and in the optimization of existing synthetic processes.
Eigenschaften
CAS-Nummer |
1606-10-6 |
|---|---|
Produktname |
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23) |
InChI-Schlüssel |
RZSORVHEEUIBGM-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Kanonische SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Synonyme |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



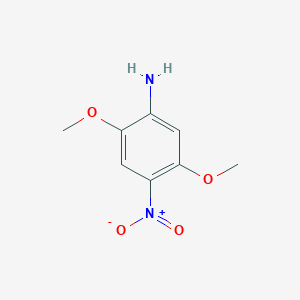
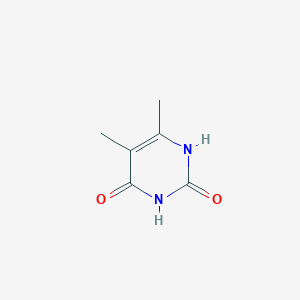
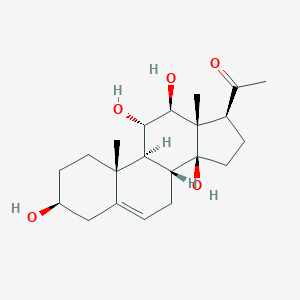


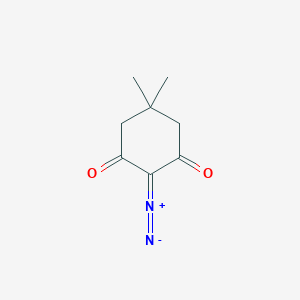
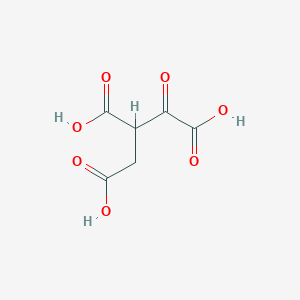
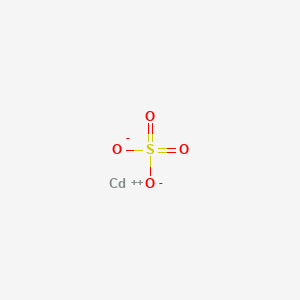


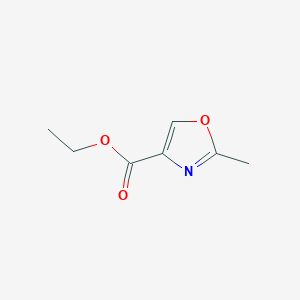
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)